molecular formula C10H19NO3S2 B013817 MTSSL CAS No. 81213-52-7

MTSSL

Cat. No.: B013817
CAS No.: 81213-52-7
M. Wt: 265.4 g/mol
InChI Key: MXZPGYFBZHBAQM-UHFFFAOYSA-N
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Description

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is a highly reactive thiol-specific spin label. It is commonly used in biochemical and biophysical research to investigate the structural and conformational dynamics of proteins and other macromolecules .

Biochemical Analysis

Biochemical Properties

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate can be used to label cysteine residues in proteins, site-directed labeling, and SDS labeling . It is a specific conformational probe of thiol site structure by its minimal rotational freedom and distance from the covalent disulfide linkage to the macromolecule under study .

Cellular Effects

It is known that the compound is used as a spin label in NMR spectroscopy, which can provide valuable information about the structure and dynamics of proteins . This suggests that the compound could potentially influence cellular processes by altering protein structure and function.

Molecular Mechanism

The molecular mechanism of action of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate involves its ability to label cysteine residues in proteins . This labeling process exploits the standard reactivity of thiosulfate esters, with methanesulfinate (CH3SO2−) as the leaving group . The heterodisulfide bond to the cysteine residue is robust, enabling site-directed spin labeling .

Temporal Effects in Laboratory Settings

Given its use as a spin label in NMR spectroscopy, it is likely that the compound’s effects would be observed over the course of an experiment as changes in the NMR spectra of the labeled proteins .

Metabolic Pathways

Given its use as a spin label in NMR spectroscopy, it is possible that the compound could interact with enzymes or cofactors involved in protein synthesis or modification .

Transport and Distribution

Given its use as a spin label in NMR spectroscopy, it is likely that the compound would be distributed wherever the labeled proteins are located within a cell .

Subcellular Localization

The subcellular localization of (1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate would depend on the proteins to which it is attached. As a spin label, it is used to study the structure and dynamics of proteins, and would therefore be found wherever these proteins are located within a cell .

Chemical Reactions Analysis

Types of Reactions

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate is unique due to its high reactivity with thiol groups and its stability as a nitroxide radical. This makes it particularly useful for studying the structural dynamics of proteins and other macromolecules in various scientific fields .

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZPGYFBZHBAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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